N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a fused tetrahydrothieno[2,3-c]pyridine core modified with a benzyl group, a cyano substituent, and a nitrothiophene carboxamide moiety. Safety protocols emphasize handling precautions, including avoiding heat sources, preventing child access, and adhering to pre-use safety guidelines .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2.ClH/c21-10-15-14-8-9-23(11-13-4-2-1-3-5-13)12-17(14)29-20(15)22-19(25)16-6-7-18(28-16)24(26)27;/h1-7H,8-9,11-12H2,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMKOONBUHDWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C#N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H20N4O3S2
- Molecular Weight : 432.56 g/mol
- Structure : The compound features a complex structure that includes a thieno[2,3-c]pyridine moiety and a nitrothiophene group.
Biological Activity Overview
Research has indicated that compounds similar to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide exhibit various biological activities:
- Inhibition of Kinases : Related compounds have been shown to inhibit specific kinases such as JNK2 and JNK3. For instance, a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides demonstrated significant potency against these targets (pIC50 values of 6.7 and 6.6) .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is often evaluated through various assays measuring free radical scavenging capabilities.
- Antimicrobial Properties : Compounds in this class have shown moderate to good antibacterial activity in bioassays. For example, certain synthesized acetamides were found to be more effective than standard agents in inhibiting bacterial growth .
- Urease Inhibition : A related study highlighted the urease inhibition potential of similar compounds, suggesting their use in treating infections related to urinary tract stones .
The biological activity of this compound is believed to involve:
- Enzyme Binding : The compound may bind to the active sites of specific enzymes (e.g., kinases), altering their activity and leading to downstream effects on cellular signaling pathways.
- Free Radical Scavenging : Its structural components allow it to interact with free radicals effectively, thereby reducing oxidative damage in biological systems.
Case Studies and Research Findings
- Kinase Inhibition Study : A study focused on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives found that they selectively inhibited JNK pathways with implications for cancer therapy .
- Antimicrobial Evaluation : In a comparative study of various acetamide derivatives for antibacterial activity, several compounds showed significant inhibition against pathogenic bacteria compared to control groups .
- Oxidative Stress Research : Investigations into the antioxidant properties of related compounds revealed that they could effectively reduce markers of oxidative stress in vitro .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Challenges in Comparative Analysis with Similar Compounds
The provided evidence lacks direct data on structurally or functionally analogous compounds. No explicit comparative studies, pharmacological profiles, or physicochemical property tables are available within the referenced materials. This limits the ability to generate detailed comparisons or tables as requested. However, a structural analysis and hypothetical comparison framework can be proposed based on the compound’s key features.
Structural Features and Hypothetical Analogues
Thienopyridine Derivatives
Compounds with the tetrahydrothieno[2,3-c]pyridine scaffold are explored in medicinal chemistry for kinase inhibition or CNS activity. For example:
- Analogues with substituted benzyl groups : Modifications to the benzyl moiety (e.g., halogenation or hydroxylation) could alter binding affinity or metabolic stability.
- Cyanovinyl derivatives: The cyano group may influence electron distribution, affecting reactivity or interactions with biological targets.
Nitrothiophene Carboxamides
Similar compounds might include:
- Nitroheterocyclic amides : Substitution of thiophene with other nitro-aromatic rings (e.g., nitroimidazoles) could modify redox properties or antimicrobial activity.
- Carboxamide derivatives : Altering the carboxamide’s substituents might impact solubility or target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
